2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide
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Overview
Description
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound features an amino group, a cyanobenzyl group, and an ethylpropanamide moiety, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The resulting intermediate is then subjected to further reactions to introduce the ethylpropanamide group, often using ethylamine and a suitable coupling reagent .
Industrial Production Methods
Industrial production of cyanobenzyl compounds, including (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide, involves transforming an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl group, a halogenomethyl group, or an acyloxymethyl group without causing damage to the cyano group on the benzene ring . This transformation is typically carried out using nitrosonium ions under mild conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyanobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in acetonitrile for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound’s amino and cyanobenzyl groups allow it to participate in various biochemical pathways, potentially acting as an enzyme inhibitor or modulator . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzyl bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide.
2-Cyanobenzyl acetate: Another derivative used in organic synthesis.
Cyanohydrins: Compounds with a cyano group and a hydroxyl group, used as intermediates in various syntheses.
Uniqueness
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a cyanobenzyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C13H17N3O/c1-3-16(13(17)10(2)15)9-12-7-5-4-6-11(12)8-14/h4-7,10H,3,9,15H2,1-2H3 |
InChI Key |
GJMNUELOTJEBRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)C(C)N |
Origin of Product |
United States |
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